(S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide
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Overview
Description
VT104 is a potent and selective inhibitor of the Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) pathway. It is primarily used in cancer research due to its ability to prevent the palmitoylation of endogenous TEA domain family member 1 (TEAD1) and TEA domain family member 3 (TEAD3) proteins . This compound is known for its oral bioavailability and effectiveness in inhibiting the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VT104 involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:
Formation of the Core Structure: The core structure of VT104 is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized by introducing various substituents to enhance its biological activity.
Industrial Production Methods: Industrial production of VT104 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large batches of the core structure are synthesized and purified.
Functionalization: The core structure is functionalized in large reactors under controlled conditions to ensure consistency and quality.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: VT104 undergoes several types of chemical reactions, including:
Oxidation: VT104 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on VT104.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the core structure of VT104.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of VT104 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
VT104 has a wide range of scientific research applications, including:
Mechanism of Action
VT104 exerts its effects by inhibiting the palmitoylation of TEAD1 and TEAD3 proteins, which are crucial for the activation of the YAP/TAZ pathway. By preventing this modification, VT104 disrupts the interaction between TEAD proteins and YAP/TAZ, thereby inhibiting the transcription of genes involved in cell proliferation and survival . This mechanism makes VT104 a valuable tool for studying the YAP/TAZ pathway and its role in cancer .
Comparison with Similar Compounds
VT103: Another TEAD inhibitor with similar properties but different potency and selectivity.
VT107: A more potent analog of VT104 with enhanced activity against TEAD2 and TEAD4.
Uniqueness of VT104: VT104 is unique due to its high selectivity and potency in inhibiting the YAP/TAZ pathway. It has been shown to be effective in various preclinical models of cancer, making it a valuable compound for research and potential therapeutic development .
Properties
Molecular Formula |
C25H19F3N2O |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[(1S)-1-pyridin-2-ylethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19F3N2O/c1-16(23-7-2-3-14-29-23)30-24(31)19-10-13-22-18(15-19)5-4-6-21(22)17-8-11-20(12-9-17)25(26,27)28/h2-16H,1H3,(H,30,31)/t16-/m0/s1 |
InChI Key |
AAZUPSFRSHFTGV-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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